molecular formula C17H22N4O6S2 B573658 2-{[(2,4-Diaminophenyl)sulfonyl](methyl)amino}-6-(4-morpholinyl)benzenesulfonic acid CAS No. 177159-47-6

2-{[(2,4-Diaminophenyl)sulfonyl](methyl)amino}-6-(4-morpholinyl)benzenesulfonic acid

Cat. No.: B573658
CAS No.: 177159-47-6
M. Wt: 442.505
InChI Key: IDECZSOEBPEPPM-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonic acid derivative featuring a 2,4-diaminophenylsulfonyl group, a methylamino substituent, and a 4-morpholinyl moiety.

Properties

IUPAC Name

2-[(2,4-diaminophenyl)sulfonyl-methylamino]-6-morpholin-4-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-20(28(22,23)16-6-5-12(18)11-13(16)19)14-3-2-4-15(17(14)29(24,25)26)21-7-9-27-10-8-21/h2-6,11H,7-10,18-19H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDECZSOEBPEPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1S(=O)(=O)O)N2CCOCC2)S(=O)(=O)C3=C(C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701143
Record name 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177159-47-6
Record name 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including the use of reactors and purification systems to ensure high yield and purity. detailed industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific molecular targets and pathways are being elucidated .

Biological Activity

2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₄S₂
  • Molecular Weight : 358.44 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly as an antibacterial and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These properties are attributed to the inhibition of folic acid synthesis in bacteria, a mechanism common to many sulfonamide drugs .

Anticancer Activity

Studies have suggested that this compound may also possess anticancer properties. The presence of the morpholine ring is believed to enhance its ability to penetrate cell membranes and interact with cellular targets. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cell Cycle Arrest : Evidence suggests that the compound can disrupt the cell cycle in cancer cells, leading to growth inhibition and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in targeted cells, which further promotes apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was tested against several human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerHuman cancer cell linesReduced viability at >50 µM
Apoptosis InductionCancer cell linesIncreased apoptotic cells

Comparison with Similar Compounds

Key Structural Features and Molecular Formulas

Compound Name Molecular Formula Substituents Notable Functional Groups Reference
Target Compound C₁₇H₂₀N₄O₅S₂ - 2,4-Diaminophenylsulfonyl
- Methylamino
- 4-Morpholinyl
Sulfonic acid, aromatic amines, morpholine ring -
Benzenesulfonic acid, sodium salt (CAS 94236-85-8) C₁₈H₁₅N₆NaO₅S - Azo group (diazenyl)
- Nitro group
Sulfonic acid, azo dye backbone
AC1OBIG6 () C₃₄H₂₈N₁₂O₉S₃ - Multiple diazenyl groups
- Sulfonaphthalene backbone
Sulfonic acid, polyaromatic hydrazine

Substituent-Driven Properties

  • Target Compound: The 4-morpholinyl group enhances solubility in polar solvents and may influence pharmacokinetic properties in drug design. The 2,4-diaminophenylsulfonyl group is reactive in electrophilic substitution, suggesting utility in dye synthesis or metal chelation.
  • The sodium counterion improves water solubility, contrasting with the target compound’s neutral morpholinyl group.
  • AC1OBIG6 :

    • Complex polyaromatic hydrazine and diazenyl groups suggest applications in advanced materials or biological staining agents .

Functional and Industrial Context

  • Agrochemical Analogues: lists methyl esters (e.g., diclofop-methyl) with sulfonyl and phenoxypropanoate groups, which are herbicidal. While the target compound lacks ester functionality, its sulfonic acid group and aromatic amines could theoretically interact with biological targets similarly to sulfonylurea herbicides .
  • Dye and Pharmaceutical Precursors: The sodium salt (CAS 94236-85-8) and AC1OBIG6 are structurally aligned with azo dyes, whereas the target compound’s diaminophenylsulfonyl group may position it as an intermediate in sulfa drug synthesis.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
DiazotizationNaNO₂, HCl (0–5°C)75–85≥90%
SulfonylationMethylsulfonyl chloride, DMF, 60°C68–7288–92%
Morpholine couplingMorpholine, pH 5.5, 70°C60–6585–90%

Basic: How should researchers characterize structural integrity and purity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • FT-IR : Confirm sulfonic acid (S=O stretching at 1170–1230 cm⁻¹) and amine groups (N-H bend at 1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for morpholinyl protons (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • HPLC-MS : Use a C18 column with a methanol-water gradient (65:35) and 0.1% formic acid to detect impurities (<2%) .

Basic: What are optimal storage conditions and stability considerations?

Methodological Answer:

  • Storage : Lyophilized solid at –20°C in amber vials under nitrogen; aqueous solutions (pH 4.6–6.0) stable for ≤72 hours at 4°C .
  • Degradation pathways : Hydrolysis of sulfonamide bonds at pH >8.0; oxidation of diamino groups under light exposure. Use antioxidants (e.g., 0.1% ascorbic acid) in buffers .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict membrane permeability .
  • Molecular docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Key interactions: sulfonic acid groups bind Zn²⁺ in active sites .
    Table 2: Predicted Binding Affinities
Target ProteinDocking Score (kcal/mol)Interaction Sites
Carbonic Anhydrase IX–9.2Zn²⁺, His94, Glu106
Tyrosinase–7.8Cu²⁺, His263, Phe264

Advanced: What strategies elucidate environmental fate and degradation?

Methodological Answer:

  • Long-term biodegradation studies : Incubate in simulated aquatic systems (pH 7.0, 25°C) with microbial consortia. Monitor via LC-MS for sulfonic acid cleavage products (e.g., 4-morpholinylphenol) .
  • Photolysis : Expose to UV (254 nm) in aqueous solutions; quantify degradation kinetics using first-order models (t₁/₂ = 12–48 hours depending on irradiance) .

Advanced: What challenges exist in determining structure-activity relationships (SAR)?

Methodological Answer:

  • Challenge 1 : Structural complexity complicates analog synthesis. Address via fragment-based design, focusing on sulfonamide and morpholinyl modules .
  • Challenge 2 : Low solubility hampers bioassays. Use co-solvents (5% DMSO in PBS) or PEGylation .
  • Method : Synthesize derivatives with modified substituents (e.g., chloro, methoxy) and test inhibitory activity against enzymatic targets. Correlate IC₅₀ values with electronic parameters (Hammett constants) .

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